4-(4-methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]butan-2-amine
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Overview
Description
4-(4-Methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]butan-2-amine is an organic compound that features both methoxy and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]butan-2-amine typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of greener solvents and reagents are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]butan-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while substitution reactions involving the trifluoromethyl group can produce various trifluoromethylated derivatives .
Scientific Research Applications
4-(4-Methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]butan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]butan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . Additionally, the methoxy group can influence the compound’s solubility and bioavailability, further affecting its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)phenylamine: Lacks the methoxy group, leading to variations in reactivity and applications.
4-Methoxybenzylamine: Similar structure but without the trifluoromethyl group, affecting its use in specific reactions and applications.
Uniqueness
The combination of methoxy and trifluoromethyl groups in 4-(4-methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]butan-2-amine imparts unique properties that are not observed in the individual components. This dual functionality enhances the compound’s versatility and effectiveness in various scientific and industrial applications .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]butan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3NO/c1-14(7-8-15-9-11-17(24-2)12-10-15)23-13-16-5-3-4-6-18(16)19(20,21)22/h3-6,9-12,14,23H,7-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBHBJWRNZYZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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